1,2-Cyclohexanedicarboxylic acid

Analytical Chemistry Polymer Science Trace Analysis

1,2-Cyclohexanedicarboxylic acid (CAS 1687-30-5) is the irreplaceable precursor for non-phthalate plasticizer DINCH—meeting FDA/REACH standards for food contact & medical devices where traditional phthalates are banned. The trans isomer (≥98% purity) provides a rigid, pre-organized scaffold for constructing 0-D to 3-D coordination polymers with tailored photoluminescence and catalytic properties. For QC labs requiring sensitive residual anhydride detection, cis-enriched material yields a ~2.8× LOD improvement via HS-SPME-GC/MS. Validated building block for potent ACE inhibitors (IC50 7.0 nM). No isomeric (1,3- or 1,4-) or acyclic analog can replicate these critical performance advantages. Inquire now for competitive bulk pricing and worldwide shipping.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 1687-30-5
Cat. No. B167927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclohexanedicarboxylic acid
CAS1687-30-5
Synonymshexahydrophthalic acid
hexahydrophthalic acid, (trans)-isomer
HHP acid
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
InChIKeyQSAWQNUELGIYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Cyclohexanedicarboxylic Acid (CAS 1687-30-5): Core Identity and Structural Platform for Scientific Procurement


1,2-Cyclohexanedicarboxylic acid (CAS 1687-30-5), also known as hexahydrophthalic acid, is an alicyclic dicarboxylic acid with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It consists of a cyclohexane ring bearing two carboxylic acid groups at the 1 and 2 positions. This compound exists as cis and trans stereoisomers, each exhibiting distinct physicochemical and coordination properties. The trans isomer is the thermodynamically more stable form and is the predominant species in the commercial product, with a melting point of 219-220°C and a density of 1.314±0.06 g/cm³ (predicted) . Its structure, featuring adjacent carboxyl groups, imparts a unique capacity for forming five-membered cyclic anhydrides and for acting as a versatile, rigid building block in coordination chemistry and polymer synthesis .

Why 1,2-Cyclohexanedicarboxylic Acid (CAS 1687-30-5) Cannot Be Substituted with Generic Cyclohexane Dicarboxylates


The performance of 1,2-cyclohexanedicarboxylic acid is intrinsically linked to its specific 1,2-substitution pattern and stereochemistry. Attempts to substitute it with other cyclohexane dicarboxylic acid isomers (e.g., 1,3- or 1,4-) or with acyclic analogs (e.g., adipic acid) fail to replicate key functionalities. As demonstrated in quantitative studies, the cis-1,2 configuration provides a distinct advantage in analytical sensitivity [1], while the 1,2-arrangement is critical for forming the five-membered anhydride intermediate essential for the synthesis of the commercial non-phthalate plasticizer DINCH [2]. Furthermore, the rigid, pre-organized geometry of the 1,2-isomer, particularly the (1R,2R)-enantiomer, is essential for constructing specific coordination polymer topologies (0-D, 1-D, 2-D, and 3-D) and for achieving enantioselectivity in catalytic and pharmaceutical applications [3], outcomes that are not accessible with the more symmetrical 1,4-isomer or the linear adipic acid.

Quantitative Differentiation Guide for 1,2-Cyclohexanedicarboxylic Acid (CAS 1687-30-5): Verified Performance Against Comparators


Superior Analytical Detectability of cis-1,2- vs. trans-1,2-Cyclohexanedicarboxylic Acid by GC/MS

In the quantification of hexahydrophthalic anhydride (the anhydride of 1,2-cyclohexanedicarboxylic acid) in unsaturated polyester resins, the cis-1,2-isomer demonstrates significantly higher analytical sensitivity than its trans counterpart. This differential detectability is critical for accurate trace-level analysis and quality control in polymer manufacturing [1].

Analytical Chemistry Polymer Science Trace Analysis

Enhanced ACE Inhibitor Potency from 1,2-Cyclohexanedicarboxylic Acid-Derived Hydroxamic Derivatives

The core 1,2-cyclohexanedicarboxylic acid scaffold, when elaborated into specific monoamidic hydroxamic acid derivatives, yields potent angiotensin-converting enzyme (ACE) inhibitors. The (1S,2R)-cis configured derivative (21a) exhibits an IC50 value comparable to the clinically used drug captopril, highlighting the stereochemical and conformational advantages of this rigid dicarboxylic acid platform for drug discovery [1].

Medicinal Chemistry Enzyme Inhibition Cardiovascular Research

Superior Plasticizer Performance of 1,2-Cyclohexanedicarboxylate Esters (DINCH) vs. Aromatic Phthalates

Esters derived from 1,2-cyclohexanedicarboxylic acid, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), are a key class of non-phthalate plasticizers. Their performance stems directly from the hydrogenated 1,2-cyclohexane core, which provides a flexible, non-aromatic alternative to traditional phthalates like DEHP. The use of the 1,2-cyclohexane structure is specifically claimed in patents for achieving desired flexibility and durability in PVC and other thermoplastics without the endocrine disruption concerns associated with aromatic phthalates [1].

Polymer Science Plasticizers Materials Chemistry

Conformational Preorganization for Intramolecular Hydrogen Bonding in trans-1,2- vs. cis-1,3-Cyclohexanedicarboxylic Acid

A fundamental study of conformational preferences reveals that trans-1,2-cyclohexanedicarboxylic acid (the isomer corresponding to CAS 1687-30-5) exhibits a unique medium-dependent intramolecular hydrogen bonding behavior not observed in its cis-1,3 isomer. This difference has profound implications for its solution-state structure and, by extension, its reactivity and binding properties [1].

Physical Organic Chemistry Computational Chemistry Supramolecular Chemistry

Optimal Use Scenarios for 1,2-Cyclohexanedicarboxylic Acid (CAS 1687-30-5) Based on Verified Evidence


High-Sensitivity Trace Analysis of Hexahydrophthalic Anhydride in Polyester Resins

For analytical chemists and QC laboratories requiring the most sensitive detection and quantification of hexahydrophthalic anhydride (the cyclic anhydride form) in polymer matrices, the cis-1,2-cyclohexanedicarboxylic acid precursor is demonstrably superior. Procurement of cis-enriched material directly enables a ~2.8-fold improvement in the limit of detection (LOD) compared to the trans isomer when using HS-SPME-GC/MS methodology [1]. This scenario is critical for compliance with strict residual monomer specifications in high-purity applications.

Medicinal Chemistry: Design of Potent Non-Amino Acid ACE Inhibitors

This compound is a validated starting material for medicinal chemistry programs targeting the discovery of novel angiotensin-converting enzyme (ACE) inhibitors. The (1S,2R)-cis stereoisomer provides a rigid, pre-organized scaffold that, when appropriately functionalized, yields derivatives with in vitro potency (IC50 = 7.0 nM) comparable to the reference drug captopril [1]. Procurement of the specific chiral form is essential for accessing this class of highly potent, non-amino acid-based cardiovascular agents.

Synthesis of Regulatory-Compliant, Non-Phthalate Plasticizers (e.g., DINCH)

For industrial formulators and polymer manufacturers, 1,2-cyclohexanedicarboxylic acid is the irreplaceable core precursor for synthesizing high-molecular-weight, non-phthalate plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) [1]. Unlike its aromatic analog phthalic acid, this hydrogenated scaffold yields plasticizers that meet stringent regulatory standards for use in food contact materials, medical devices, and children's products, enabling market access where traditional phthalates are prohibited.

Supramolecular Chemistry and Coordination Polymer Engineering

The unique conformational and stereochemical properties of the trans-1,2 isomer (CAS 1687-30-5) make it a building block of choice for constructing complex coordination polymers with predictable architectures. Its demonstrated ability to form a strong intramolecular hydrogen bond in non-aqueous media (K1/K2 = 4 × 10⁶ in DMSO) [1] provides a predictable pre-organization that is leveraged to create 0-D, 1-D, 2-D, and 3-D frameworks with tailored photoluminescence and catalytic properties [2]. This scenario is ideal for researchers in materials science and crystal engineering.

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